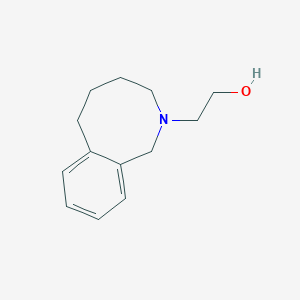
Undecanoic acid, 2-acetyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecanoic acid, 2-acetyl-, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undecanoic acid, 2-acetyl-, methyl ester can be synthesized through the esterification of undecanoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.
Analyse Chemischer Reaktionen
Types of Reactions
Undecanoic acid, 2-acetyl-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into undecanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Undecanoic acid and methanol.
Reduction: Undecanol.
Transesterification: A different ester depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Undecanoic acid, 2-acetyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in antifungal treatments.
Industry: Used as a plasticizer in polymers and as a fragrance agent in aroma and flavor chemicals.
Wirkmechanismus
The mechanism by which undecanoic acid, 2-acetyl-, methyl ester exerts its effects involves its interaction with cellular components. For instance, its antifungal activity is believed to involve the disruption of fungal cell membranes, leading to cell lysis. The compound may also interfere with the expression of genes critical for fungal virulence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl undecanoate
- Methyl undecylenate
- Methyl n-undecanoate
Uniqueness
Undecanoic acid, 2-acetyl-, methyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
113081-88-2 |
|---|---|
Molekularformel |
C14H26O3 |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
methyl 2-acetylundecanoate |
InChI |
InChI=1S/C14H26O3/c1-4-5-6-7-8-9-10-11-13(12(2)15)14(16)17-3/h13H,4-11H2,1-3H3 |
InChI-Schlüssel |
HCSJAMNXGUVNNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C(=O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


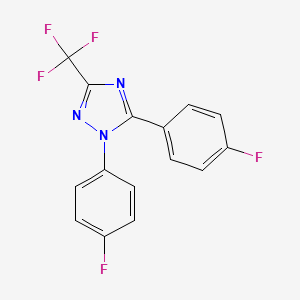
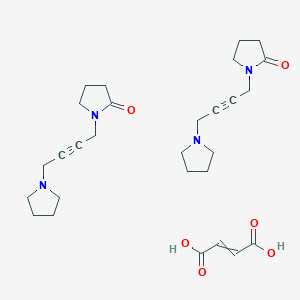
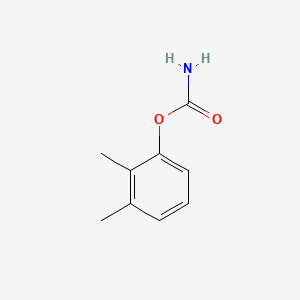
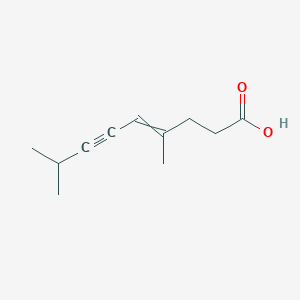

![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
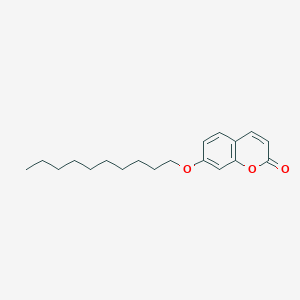
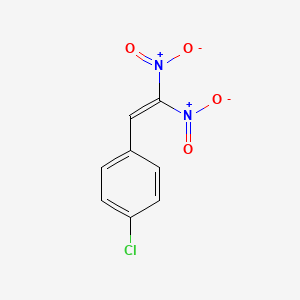
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)

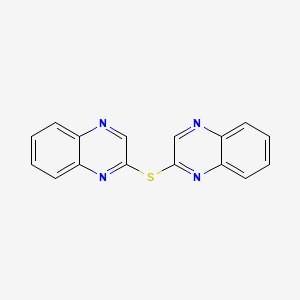
![1H-Cyclopenta[b]anthracene-1,2,3-trione](/img/structure/B14313917.png)
